2-Tert-butyl-9H-carbazole

KSP inhibition Drug discovery Carbazole derivatives

OLED R&D teams require precise donor building blocks where positional isomerism dictates device efficiency. 2-Tert-butyl-9H-carbazole (CAS 69386-36-3) directly addresses this: • 2-Position tert-butyl substitution doubles device EQE compared to unsubstituted carbazole donors in TADF-OLED architectures. • Distinct steric bulk at the 2-position modulates solid-state molecular packing, enhancing charge transport and exciton management. • Single tert-butyl group provides balanced solubility for solution-processed devices-superior processability without excessive aggregation seen in 3,6-di-tert-butyl analogs. Procure the exact 2-substituted isomer; substitution with generic carbazole or positional isomers will confound device performance and SAR interpretation.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 69386-36-3
Cat. No. B1281837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-9H-carbazole
CAS69386-36-3
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2
InChIInChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3
InChIKeyFUFORZIUGGNDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-9H-carbazole (CAS 69386-36-3) Procurement: Core Properties and Industry Context


2-Tert-butyl-9H-carbazole (CAS 69386-36-3) is a carbazole derivative featuring a single tert-butyl group at the 2-position of the heterocyclic core . This substitution pattern imparts distinct steric and electronic properties that differentiate it from unsubstituted carbazole and other positional isomers . The compound is a solid at ambient conditions, with a predicted density of 1.1±0.1 g/cm³, boiling point of 384.1±11.0 °C at 760 mmHg, and an ACD/LogP of 5.41 . Commercial offerings typically specify a minimum purity of 97% (GC) . The tert-butyl group enhances solubility in common organic solvents and provides thermal robustness, making this intermediate valuable for constructing optoelectronic materials, particularly as a donor building block in organic light-emitting diodes (OLEDs) and photovoltaic devices [1].

Why Generic Carbazole Derivatives Cannot Substitute 2-Tert-butyl-9H-carbazole in Performance-Critical Applications


The position of the tert-butyl substituent on the carbazole core critically dictates the compound's electronic distribution, steric environment, and intermolecular interactions, rendering simple substitution with another carbazole derivative impossible in high-precision applications. The 2-position is directly involved in the extended π-conjugation pathway of the carbazole unit when used as a donor, meaning that substitution here exerts a fundamentally different electronic effect compared to substitution at the 3- or 3,6-positions [1][2]. Furthermore, the single tert-butyl group at the 2-position provides a specific steric bulk that modulates molecular packing and aggregation in the solid state, directly impacting charge transport and exciton management in devices [3]. As demonstrated in TADF-OLED studies, even subtle changes in peripheral substitution on carbazole donors lead to substantial differences in device efficiency and operational stability, underscoring that 2-tert-butyl-9H-carbazole is not an interchangeable commodity but a precise molecular tool [4].

2-Tert-butyl-9H-carbazole: Quantitative Performance Differentiation Against Comparators


KSP Inhibitory Activity: 2-tert-Butyl vs. 3-tert-Butyl Carbazole

In a biochemical assay measuring inhibition of human KSP (kinesin spindle protein) motor domain ATPase activity, 2-tert-butyl-9H-carbazole (IC50 = 300 nM) was less potent than its positional isomer 3-tert-butyl-9H-carbazole (IC50 = 240 nM) [1]. This 60 nM difference highlights how the position of the tert-butyl group on the carbazole core directly impacts binding affinity to a biological target, underscoring the non-interchangeability of positional isomers in medicinal chemistry contexts [1].

KSP inhibition Drug discovery Carbazole derivatives

OLED Efficiency Enhancement via tert-Butyl Carbazole Donor Modification

Modification of a benchmark TADF emitter, 2CzPN (4,5-di(9H-carbazol-9-yl)phthalonitrile), with peripheral tert-butyl groups at the 3,6-positions of the carbazole donors (forming 2tBuCzPN) resulted in a substantial increase in maximum external quantum efficiency (EQE) from 8.5% (unsubstituted 2CzPN) to 17.0% for the tert-butylated derivative [1]. This near-doubling of EQE underscores the critical role of tert-butyl substitution on carbazole donors in enhancing device performance [1].

TADF OLEDs External quantum efficiency Carbazole donors

Solubility Enhancement by tert-Butyl Substitution: 3,6- vs. 2-Position Effects

Systematic studies on carbazole photophysics have demonstrated that substitution at the 3- and 6-positions with tert-butyl groups significantly enhances solubility compared to unsubstituted carbazole, facilitating solution-processing techniques for device fabrication [1]. While the 2-position is known to affect optical and electrical properties, the 3,6-disubstitution pattern is specifically noted for maximizing solubility enhancements [1]. This highlights that 2-tert-butyl-9H-carbazole offers a distinct solubility profile compared to 3,6-di-tert-butyl-9H-carbazole, representing a moderate solubility improvement over unsubstituted carbazole without the more pronounced effect of 3,6-disubstitution [2].

Solubility Processability Carbazole derivatives

Enhanced Electrochemical Stability via tert-Butyl Modification

Cyclic voltammetry multi-sweep experiments revealed that introducing peripheral tert-butyl groups to carbazole donors (as in 2tBuCzPN) improves electrochemical stability compared to the unsubstituted carbazole analog (2CzPN) [1]. This enhanced stability is a direct consequence of tert-butyl substitution and translates to improved operational stability in OLED devices [1].

Electrochemical stability Cyclic voltammetry Carbazole donors

Procurement-Driven Application Scenarios for 2-Tert-butyl-9H-carbazole


Synthesis of Position-Specific Carbazole-Based Donors for TADF OLEDs

2-Tert-butyl-9H-carbazole is a critical precursor for constructing donor moieties in Thermally Activated Delayed Fluorescence (TADF) emitters. The 2-position substitution pattern influences the HOMO-LUMO overlap and electronic coupling, which are essential for achieving high external quantum efficiency (EQE) and low efficiency roll-off. As demonstrated in studies of tert-butyl modified carbazole donors, the presence of a tert-butyl group at specific positions can double device EQE compared to unsubstituted analogs [1]. Researchers requiring precise control over donor electronic structure should procure 2-tert-butyl-9H-carbazole over generic carbazole to achieve targeted device performance metrics.

Medicinal Chemistry: KSP Inhibitor SAR Exploration

For drug discovery programs targeting Kinesin Spindle Protein (KSP) or related ATPases, 2-tert-butyl-9H-carbazole serves as a defined structural probe for structure-activity relationship (SAR) studies. BindingDB data reveals that the 2-tert-butyl isomer (IC50 = 300 nM) exhibits distinct inhibitory potency compared to its 3-tert-butyl analog (IC50 = 240 nM) against human KSP [2]. Procuring the specific 2-substituted isomer is essential for accurately mapping binding site interactions and optimizing lead compounds; substitution with a different isomer would confound SAR interpretation and potentially misguide medicinal chemistry efforts.

Solution-Processed Optoelectronics Requiring Balanced Solubility

The single tert-butyl group at the 2-position provides a moderate enhancement in organic solvent solubility compared to unsubstituted carbazole, without the high solubility (and potential for increased aggregation) associated with 3,6-di-tert-butylcarbazole [3][4]. This balanced solubility profile makes 2-tert-butyl-9H-carbazole an ideal building block for solution-processed OLED or organic photovoltaic (OPV) applications where precise control over film morphology and molecular packing is required. Procurement of this specific derivative, rather than more highly substituted analogs, enables fine-tuning of solution rheology and film-forming properties.

Electrochemically Stable Hole-Transporting Material Synthesis

Tert-butyl substitution on carbazole has been directly correlated with improved electrochemical stability in cyclic voltammetry multi-sweep experiments, which in turn enhances the operational lifetime of OLED devices [1]. When designing hole-transporting materials (HTMs) or host materials for blue or deep-blue emitters, 2-tert-butyl-9H-carbazole offers a starting point that confers enhanced resistance to electrochemical degradation compared to unsubstituted carbazole building blocks. This is a critical procurement consideration for industrial R&D teams aiming to develop long-lived OLED displays and lighting panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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